Phellamurin

Description

Properties

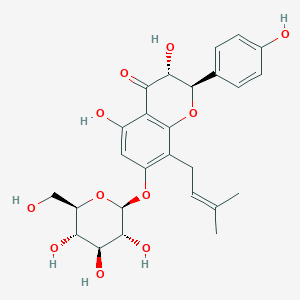

IUPAC Name |

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3/t17-,19-,21+,22+,23-,24-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDZTDZJQRPNCN-YIANMRPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C(C2=C1O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200563 | |

| Record name | Phellamurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52589-11-4 | |

| Record name | Phellamurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52589-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phellamurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052589114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellamurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHELLAMURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXB86HY2NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Phellamurin: Chemical Structure, Stereoisomers, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellamurin, a naturally occurring flavanonol glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of phellamurin, an analysis of its stereoisomers, and a summary of its known biological activities. Detailed tables of its physicochemical and spectroscopic properties are presented for easy reference. Furthermore, this guide outlines an experimental protocol for its isolation from natural sources and visualizes its role in biological signaling pathways through detailed diagrams. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereoisomers

Phellamurin is a flavonoid, specifically a flavanonol, characterized by a C6-C3-C6 backbone. Its structure is distinguished by a 7-O-β-D-glucopyranoside and an 8-C-prenyl (3-methylbut-2-en-1-yl) group attached to the A-ring of the flavanonol core.[1] The core flavanonol is aromadendrin. Phellamurin can also be described as the 7-O-glucoside of noricaritin.[1]

The IUPAC name for the most commonly occurring stereoisomer of phellamurin is (2R,3R)-7-(β-D-Glucopyranosyloxy)-3,4',5-trihydroxy-8-(3-methylbut-2-en-1-yl)flavan-4-one.[2]

Stereochemistry

The flavanonol structure of phellamurin possesses two stereocenters on the C-ring, specifically at the C2 and C3 positions. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The naturally occurring and most studied form of phellamurin has the (2R,3R) absolute configuration.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of phellamurin is provided below. Due to a lack of extensive research on the other stereoisomers, the data primarily pertains to the natural (2R,3R)-phellamurin.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52589-11-4 | [2] |

| Molecular Formula | C₂₆H₃₀O₁₁ | [2] |

| Molecular Weight | 518.51 g/mol | [3] |

| Exact Mass | 518.17881177 Da | [3] |

| Predicted Water Solubility | 0.68 g/L | [1] |

| Predicted logP | 0.68 | [1] |

| Predicted pKa (Strongest Acidic) | 8.44 | [1] |

| Melting Point | Not available | |

| Optical Rotation ([α]D) | Not available |

Spectroscopic Data

| Spectroscopic Method | Data | Source |

| Mass Spectrometry (LC-MS) | Precursor Type: [M-H]⁻, Precursor m/z: 517.172 | [3] |

| Mass Spectrometry (Other) | Precursor Type: [M-H]⁻, Fragments: 355.11856, 327.12356, 247.06086, 193.08622 | [3] |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Data not available in searched literature. | |

| Infrared (IR) Spectroscopy | Data not available in searched literature. |

Experimental Protocols

Isolation of Phellamurin from Phellodendron amurense

While a highly detailed, step-by-step protocol for the specific isolation of phellamurin is not extensively documented in readily available literature, a general procedure can be inferred from studies on the isolation of other compounds from Phellodendron amurense. The following is a generalized workflow.

Methodology:

-

Plant Material Preparation: The bark of Phellodendron amurense is collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered bark is subjected to extraction with a suitable solvent, typically methanol (MeOH), at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Phellamurin, being a glycoside, is expected to be enriched in the more polar fractions.

-

Chromatographic Separation: The fraction containing phellamurin is subjected to column chromatography. Silica gel is a common stationary phase, with a mobile phase gradient of increasing polarity (e.g., a mixture of chloroform and methanol).

-

Further Purification: Fractions showing the presence of phellamurin (as determined by thin-layer chromatography) are pooled and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated phellamurin is confirmed using spectroscopic methods such as Mass Spectrometry, ¹H NMR, and ¹³C NMR.

Biological Activity and Signaling Pathways

Phellamurin has been reported to exhibit several biological activities, with the most notable being the inhibition of intestinal P-glycoprotein and the induction of apoptosis.

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Phellamurin has been identified as an inhibitor of intestinal P-gp.[3][4] The precise mechanism of inhibition is not fully elucidated but is thought to involve competitive binding to the transporter.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Some flavonoids have been shown to induce apoptosis in cancer cells through various signaling pathways. While the specific apoptotic pathway induced by phellamurin is not yet fully detailed, a general mechanism for flavonoid-induced apoptosis often involves the intrinsic (mitochondrial) pathway.

This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.

Conclusion

Phellamurin presents a promising scaffold for further investigation in drug discovery and development. Its ability to inhibit P-glycoprotein suggests potential applications in overcoming multidrug resistance in cancer therapy. Furthermore, its pro-apoptotic properties warrant deeper exploration of the underlying molecular mechanisms. This technical guide has synthesized the current knowledge on phellamurin, highlighting the need for further research to fully characterize its stereoisomers, elucidate its detailed spectroscopic profile, and delineate the specific signaling pathways through which it exerts its biological effects. Such studies will be crucial in unlocking the full therapeutic potential of this natural product.

References

Phellamurin: A Technical Guide to Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biological activities and pharmacological effects of Phellamurin, a natural flavonoid glycoside. It consolidates current research findings, presents quantitative data, details key experimental methodologies, and visualizes the molecular pathways through which Phellamurin exerts its effects.

Introduction

Phellamurin is a flavanone glycoside, specifically an 8-C-prenyl derivative of the flavanonol aromadendrin.[1] Chemically, it is (+)-dihydrokaempferol substituted with a prenyl group at position 8 and a beta-D-glucopyranosyl group at position 7.[2] This compound is naturally found in plants such as Phellodendron amurense and Commiphora africana.[1][2] Emerging research has highlighted its potential in several therapeutic areas, most notably in oncology and pharmacology, due to its interaction with key cellular pathways and transport proteins.[3]

Biological Activities and Pharmacological Effects

Phellamurin demonstrates a range of biological activities, with the most characterized effects being anticancer activity and the inhibition of P-glycoprotein. While its source plant, Phellodendron amurense, is known for broad anti-inflammatory and antioxidant effects, research directly quantifying these properties for isolated Phellamurin is still developing.

Anticancer Activity

Phellamurin has shown promising anti-tumor efficacy, particularly in osteosarcoma. Studies indicate that it can suppress the viability of osteosarcoma cells and induce apoptosis.[3] This activity is linked to its ability to modulate critical cell survival and proliferation signaling pathways. An in vivo study using a xenograft mouse model also demonstrated that Phellamurin treatment can repress the growth of osteosarcoma tumors.[3]

P-glycoprotein (P-gp) Inhibition

Phellamurin is a known inhibitor of intestinal P-glycoprotein (P-gp).[2][3] P-gp is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and affects the absorption and bioavailability of many drugs.[4] By inhibiting P-gp, Phellamurin can potentially enhance the efficacy of co-administered therapeutic agents that are substrates of this transporter. This was observed in a study where Phellamurin markedly decreased the intestinal absorption of cyclosporin in rats.[3]

Anti-inflammatory and Antioxidant Potential

Extracts from the bark of Phellodendron amurense (Cortex Phellodendri amurensis), a primary source of Phellamurin, exhibit significant anti-inflammatory properties.[5] These effects are attributed to the down-regulation of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) through the suppression of key inflammatory signaling pathways like NF-κB and MAPK.[5] While Phellamurin is a major flavonoid constituent of these extracts, specific quantitative data (e.g., IC50 values) for the anti-inflammatory and antioxidant activities of the isolated compound are not yet extensively reported in the literature.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of Phellamurin.

| Biological Activity | Cell Line(s) | Tested Concentrations | Effect | IC50 Value | Reference |

| Anticancer | U2OS, Saos-2 (Osteosarcoma) | 2.5, 5.0, 10 µg/mL | Suppressed cell viability and induced apoptosis in a dose-dependent manner. | Not explicitly stated. | [3] |

Note: While Phellamurin is a known inhibitor of P-glycoprotein and its source plant exhibits anti-inflammatory and antioxidant properties, specific IC50 or EC50 values for these activities for the isolated compound were not available in the reviewed literature.

Methodologies for Key Experiments

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe standard methodologies used to assess the core biological activities of compounds like Phellamurin.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Protocol:

-

Cell Seeding: Cancer cells (e.g., U2OS, Saos-2) are seeded into a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Phellamurin. A vehicle control (e.g., DMSO) and a blank (medium only) are included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the treatment period, 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[7][9] During this time, mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells reduce the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: The medium is carefully removed, and 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[6][9] The plate is typically agitated on a shaker for a few minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[7][10]

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS).[11]

Protocol:

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of approximately 1x10⁵ cells/well and incubated for 24 hours at 37°C with 5% CO₂.[12]

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for an additional 20-24 hours.[11][12]

-

Nitrite Measurement (Griess Reaction): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. 100 µL of supernatant from each well is transferred to a new plate.[11]

-

An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.[11]

-

The mixture is incubated at room temperature for 10-15 minutes, allowing for the formation of a purple azo compound.

-

Absorbance Measurement: The absorbance is measured at 540 nm.[11][12] A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated cells. The IC50 value is determined from the dose-response curve. A parallel cell viability assay (e.g., MTT) is often performed to ensure that the observed NO reduction is not due to cytotoxicity.[11]

P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay

This functional assay quantifies P-gp inhibition by measuring the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.[13][14]

Protocol:

-

Cell Model: A cell line overexpressing P-gp (e.g., MCF7/ADR or Caco-2) is used alongside its parental, non-resistant counterpart as a control.[13]

-

Cell Seeding: Cells are seeded in a multi-well plate (e.g., 24- or 96-well) and allowed to adhere or form a monolayer.

-

Inhibitor Incubation: Cells are incubated with various concentrations of the test inhibitor (Phellamurin) and a known P-gp inhibitor (e.g., Verapamil) as a positive control for 30-60 minutes at 37°C.[13][15]

-

Substrate Addition: Rhodamine 123 is added to each well at a fixed concentration (e.g., 5 µM) and incubated for an additional 30-90 minutes.[13]

-

Cell Lysis and Fluorescence Measurement: The incubation is stopped, and cells are washed with ice-cold PBS to remove the extracellular substrate. Cells are then lysed (e.g., with a lysis buffer containing Triton X-100). The fluorescence of the intracellular Rhodamine 123 is measured using a fluorescence plate reader (Excitation ~485 nm, Emission ~525 nm).

-

Data Analysis: An increase in intracellular fluorescence compared to the untreated control indicates P-gp inhibition. The IC50 value is the concentration of the inhibitor that results in a 50% increase in Rhodamine 123 accumulation between the baseline (no inhibitor) and the maximum accumulation (achieved with a saturating concentration of a potent inhibitor like Verapamil).[16]

Signaling Pathways and Mechanisms of Action

Phellamurin and its related compounds exert their biological effects by modulating specific intracellular signaling cascades.

PI3K/AKT/mTOR Pathway in Cancer

In osteosarcoma cells, Phellamurin's anti-tumor activity is directly linked to the downregulation of the PI3K/AKT/mTOR pathway.[3] This pathway is a central regulator of cell proliferation, growth, survival, and angiogenesis, and its hyperactivation is a hallmark of many cancers. Phellamurin treatment leads to a decrease in the phosphorylation of PI3K, AKT, and mTOR, thereby inhibiting the downstream signaling that promotes cancer cell survival and proliferation, ultimately leading to apoptosis.[3]

Caption: Phellamurin inhibits the PI3K/AKT/mTOR signaling cascade in cancer cells.

NF-κB Signaling Pathway in Inflammation

Extracts of Phellodendron amurense are known to exert anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) pathway.[5] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[17] Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[17][18] The plant extract inhibits this process, preventing NF-κB activation and reducing the inflammatory response. As a key flavonoid in the extract, Phellamurin is presumed to contribute to this activity.

Caption: P. amurense extract suppresses the LPS-induced NF-κB signaling pathway.

MAPK Signaling Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK) are another set of critical signaling cascades involved in inflammation.[19][20] Upon stimulation by factors like LPS, these pathways are activated through a series of phosphorylation events (MAPKKK → MAPKK → MAPK).[21] Activated MAPKs then phosphorylate various transcription factors, leading to the production of inflammatory mediators. Phellodendron amurense extract has been shown to attenuate the phosphorylation of ERK, p38, and JNK, thereby blocking downstream inflammatory responses.[5]

Caption: P. amurense extract attenuates the activation of MAPK signaling pathways.

Summary and Future Directions

Phellamurin is a bioactive flavonoid with well-documented anticancer effects against osteosarcoma via inhibition of the PI3K/AKT/mTOR pathway and established activity as a P-glycoprotein inhibitor. While its role as a constituent of the medicinally important plant Phellodendron amurense suggests further potential as an anti-inflammatory and antioxidant agent, research on the isolated compound is needed to confirm and quantify these effects.

Future research should focus on:

-

Determining the specific IC50/EC50 values of Phellamurin in anti-inflammatory, antioxidant, and neuroprotective assays.

-

Elucidating the precise mechanisms by which Phellamurin inhibits P-glycoprotein.

-

Expanding in vivo studies to evaluate its therapeutic potential and pharmacokinetic profile for oncology and as a bioavailability enhancer.

-

Investigating its effects on other cancer types and exploring potential synergistic effects with existing chemotherapeutic drugs.

References

- 1. Phellamurin - Wikipedia [en.wikipedia.org]

- 2. Phellamurin | C26H30O11 | CID 193876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 21. researchgate.net [researchgate.net]

Phellamurin's Interaction with P-glycoprotein: A Technical Guide for Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that plays a crucial role in the disposition of a wide variety of xenobiotics, including many therapeutic drugs.[1][2][3] Its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), which significantly hampers the efficacy of chemotherapy.[4] P-gp is also expressed in various normal tissues, such as the intestinal epithelium, the blood-brain barrier, and the kidneys, where it influences drug absorption, distribution, and elimination.[3] Consequently, the modulation of P-gp activity presents a promising strategy to overcome MDR in cancer and to enhance the bioavailability of certain drugs.

Natural products have been a rich source of P-gp inhibitors.[4][5] Among these, flavonoids, a class of polyphenolic compounds, have garnered significant attention for their potential to reverse P-gp-mediated drug resistance.[6][7] Phellamurin, a prenylated flavanonol glycoside found in plants like Phellodendron amurense, is a compound of interest in this regard. While direct experimental data on the interaction between phellamurin and P-glycoprotein is not available in the current scientific literature, its structural features suggest a plausible interaction. Notably, other compounds isolated from Phellodendron amurense, such as γ-fagarine, have demonstrated MDR reversal activity in P-gp-overexpressing cells.[5]

This technical guide will provide an in-depth overview of the hypothetical interaction between phellamurin and P-glycoprotein, based on the known structure-activity relationships of similar flavonoids. It will also detail the standard experimental protocols required to investigate this interaction and present templates for the quantitative data that would be generated.

Hypothetical Interaction of Phellamurin with P-glycoprotein

The chemical structure of phellamurin, featuring both a prenyl group and a glycoside moiety, suggests a complex and potentially significant interaction with P-gp.

-

Role of Prenylation: The presence of a prenyl group on the flavonoid backbone is known to increase lipophilicity.[8] This enhanced hydrophobicity can increase the binding affinity of flavonoids to P-glycoprotein, thereby improving their inhibitory activity.[9][10] The prenyl side chain may facilitate stronger interactions with the hydrophobic drug-binding pocket within the transmembrane domains of P-gp.[6][11]

-

Influence of the Glycoside Moiety: The glycosylation of flavonoids can have varied effects on their interaction with P-gp. In some cases, the addition of a sugar moiety can decrease or abolish the inhibitory effect on P-gp.[12] This is potentially due to increased hydrophilicity or steric hindrance, which may prevent the flavonoid from effectively binding to the transporter. Therefore, the glycoside group on phellamurin could either positively or negatively modulate its interaction with P-gp, a hypothesis that requires experimental validation.

The interaction of flavonoids with P-gp can occur through several mechanisms, including competitive, non-competitive, or allosteric inhibition of the drug binding site, as well as interference with the ATP hydrolysis that powers the efflux pump.[4]

Below is a diagram illustrating the general mechanism of P-gp inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 4. mdpi.com [mdpi.com]

- 5. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening dietary flavonoids for the reversal of P-glycoprotein-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging significance of flavonoids as P-glycoprotein inhibitors in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of flavonoids on P-Glycoprotein activity - Science Letter - Solvo Biotechnology [solvobiotech.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Phellamurin-Induced Apoptosis: A Technical Guide to the PI3K/AKT/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the pro-apoptotic effects of phellamurin, a natural flavonoid glycoside. The primary focus is on its demonstrated efficacy in osteosarcoma, mediated through the inhibition of the critical PI3K/AKT/mTOR cell survival pathway. This document outlines the core signaling cascade, presents key quantitative findings, details relevant experimental protocols, and provides visual workflows to support further research and development.

Core Signaling Pathway: Phellamurin's Inhibition of PI3K/AKT/mTOR

Phellamurin exerts its anti-tumor effects by inducing apoptosis, a form of programmed cell death crucial for eliminating malignant cells. In osteosarcoma (OS), phellamurin has been shown to suppress cell viability and promote apoptosis by repressing the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival.

Under normal conditions, growth factors activate PI3K, which in turn phosphorylates and activates AKT. Activated AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating mTOR. mTOR, a serine/threonine kinase, is a master regulator of protein synthesis and cell growth. By inhibiting the phosphorylation of key molecules like PI3K, AKT, and mTOR, phellamurin effectively shuts down this pro-survival signaling, tipping the cellular balance towards apoptosis.[1] This inhibition ultimately leads to the activation of the intrinsic apoptotic cascade, involving the Bcl-2 family of proteins and executioner caspases.

Data Presentation: Biological Effects of Phellamurin

Studies have demonstrated that phellamurin's impact on osteosarcoma cells is dose-dependent.[1] The key biological outcomes are summarized below. While specific IC50 values from the primary study on osteosarcoma are not detailed in the abstract, the dose-dependent nature of its action is firmly established.[1]

| Effect | Target Cell Line | Assay Used | Result | Reference |

| Cell Viability | Osteosarcoma (OS) Cells | MTT Assay | Suppressed cell viability in a dose-dependent manner. | [1] |

| Apoptosis | Osteosarcoma (OS) Cells | Flow Cytometry | Promoted apoptosis in a dose-dependent manner. | [1] |

| Signaling Pathway | Osteosarcoma (OS) Cells | Western Blot | Repressed the phosphorylation of PI3K, AKT, and mTOR. | [1] |

| Tumor Growth | In Vivo OS Model | N/A | Repressed osteosarcoma tumor growth. | [1] |

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the key experiments used to characterize the apoptotic pathway induced by phellamurin.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[2]

Detailed Protocol:

-

Cell Plating: Seed osteosarcoma cells (e.g., MG-63, HOS, or U-2 OS) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3][4]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of phellamurin in culture medium. Remove the old medium from the wells and add 100 µL of the phellamurin-containing medium or vehicle control to the respective wells.

-

Exposure: Incubate the cells with the compound for the desired time points (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[3]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., isopropanol or dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[2]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 550-570 nm using a microplate reader.[2] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection: Annexin V/PI Flow Cytometry

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[7]

Detailed Protocol:

-

Cell Treatment: Seed 1 x 10⁵ cells in a 6-well plate and treat with the desired concentrations of phellamurin for 24 hours.[8]

-

Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[8]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Protein Expression Analysis: Western Blot

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression or phosphorylation state. This is critical for confirming the inhibition of the PI3K/AKT/mTOR pathway.[1]

Detailed Protocol:

-

Cell Lysis: After treatment with phellamurin, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[2]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, cleaved caspase-3, and an internal loading control like β-actin) overnight at 4°C.[1][9]

-

Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Densitometry analysis can be used to quantify relative protein expression.

Conclusion and Future Directions

The available evidence strongly indicates that phellamurin induces apoptosis in osteosarcoma cells by directly targeting and inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This action disrupts the pro-survival signals that are often hyperactive in cancer cells, leading to programmed cell death. The dose-dependent efficacy of phellamurin, confirmed by both in vitro and in vivo studies, highlights its potential as a novel chemotherapeutic agent for the treatment of osteosarcoma.[1]

Future research should focus on elucidating the precise binding interactions between phellamurin and components of the PI3K pathway, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring its efficacy in combination with existing chemotherapeutic agents to assess potential synergistic effects.

References

- 1. Anti-tumor efficacy of phellamurin in osteosarcoma cells: Involvement of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of cytotoxic activity and anticancer potential of indigenous Rosemary (Rosmarinus officinalis L.) and Oregano (Origanum vulgare L.) dry extracts on MG-63 bone osteosarcoma human cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Response of HOS and Saos-2 Osteosarcoma Cell Lines When Exposed to Different Sizes and Concentrations of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Doxorubicin Inhibits Proliferation of Osteosarcoma Cells Through Upregulation of the Notch Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyphyllin I enhances tumor necrosis factor-related apoptosis-inducing ligand-induced inhibition of human osteosarcoma cell growth via downregulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway [jcancer.org]

Phellamurin: An In-Depth Technical Guide to its In Vitro Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellamurin, a prenylated flavonoid found in plants such as Phellodendron amurense and Commiphora africana, is a subject of growing interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current in vitro research on the antioxidant activities of Phellamurin. Due to the limited availability of direct quantitative data for the isolated compound, this document synthesizes information from studies on its natural sources and structurally related flavonoids to infer its potential antioxidant mechanisms. Detailed experimental protocols for key antioxidant assays and conceptual signaling pathways are provided to facilitate further research in this area.

Introduction

Phellamurin is a flavanonol glycoside characterized by a prenyl group, a structural feature known to enhance the biological activities of flavonoids.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathophysiology of numerous chronic diseases. Natural compounds with antioxidant properties, such as flavonoids, are therefore of significant interest in drug discovery and development. This guide focuses on the in vitro antioxidant potential of Phellamurin, summarizing available data and providing the methodological framework for its further investigation.

In Vitro Antioxidant Activity: A Review of the Evidence

Direct experimental data on the antioxidant capacity of isolated Phellamurin is scarce in the current scientific literature. However, studies on extracts from its source plants and on structurally similar compounds provide valuable insights into its likely properties.

Radical Scavenging Activity

Table 1: Summary of Radical Scavenging Activity of Phellamurin-Related Extracts and Compounds

| Sample | Assay | IC50 / Activity | Reference(s) |

|---|---|---|---|

| Phellodendron amurense fruit extracts | DPPH, ABTS, FRAP | Significant antioxidant activity correlated with total phenolic and flavonoid content. | [6] |

| Commiphora africana stem leaves extracts | DPPH, ABTS, FRAP | Polar extracts demonstrated radical scavenging and iron-reducing effects. | [2] |

| Phellodendron amurense leaf extracts | DPPH | IC50 values for various identified flavonoids ranged from 0.2 to 50.8 µg/ml. |[7] |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury caused by oxidative stress, where free radicals attack lipids in cell membranes, leading to a chain reaction of lipid degradation. The ability of an antioxidant to inhibit lipid peroxidation is a crucial aspect of its cytoprotective potential. While direct data for Phellamurin is unavailable, extracts of Commiphora africana have been shown to inhibit linoleic acid peroxidation in vitro.[8]

Table 2: Lipid Peroxidation Inhibition by Phellamurin-Related Extracts

| Sample | Assay | Inhibition (%) / IC50 | Reference(s) |

|---|---|---|---|

| Commiphora africana gum resin extracts | Linoleic acid peroxidation | Aqueous extract: 57.4%; Ethanolic extract: 64.9% | [8] |

| Methanol extract of Phyllanthus niruri | FeSO4-induced lipid peroxidation | IC50: 62.5 µg/ml |[8][9] |

Cytoprotective Effects Against Oxidative Stress

The ultimate measure of an antioxidant's efficacy is its ability to protect cells from oxidative damage. This is often assessed by exposing cultured cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂), in the presence and absence of the test compound. While no specific studies on Phellamurin's cytoprotective effects were identified, related flavonoids have been shown to protect neuronal cells from H₂O₂-induced injury.[10][11] It is plausible that Phellamurin would exhibit similar protective effects due to its flavonoid structure.

Potential Mechanisms of Action

The antioxidant effects of flavonoids like Phellamurin are likely mediated through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Modulation of Antioxidant Enzymes

Cells possess a sophisticated antioxidant defense system composed of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[12] SOD converts superoxide radicals to hydrogen peroxide, which is then detoxified to water by CAT and GPx.[12] Several natural compounds have been shown to enhance the activity of these enzymes.[13][14] It is hypothesized that Phellamurin may also upregulate the expression and/or activity of these protective enzymes, thereby bolstering the cell's ability to combat oxidative stress.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and cytoprotective genes.[15][16] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[16] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes (e.g., SOD, CAT, GPx) and other cytoprotective proteins.[15][16] Many flavonoids are known to activate the Nrf2 pathway, and it is highly probable that Phellamurin shares this mechanism.[15][17][18]

References

- 1. Prenylflavonoid - Wikipedia [en.wikipedia.org]

- 2. doaj.org [doaj.org]

- 3. researchgate.net [researchgate.net]

- 4. The Antioxidant Activity of Prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Extraction of Total Phenolics and Total Flavonoids from Fruits of Phellodendron amurense by Response Surface Method and Their Antioxidant Activity [finechemicals.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Lipid Peroxidation Inhibitory and Antimicrobial Activity of Phyllanthus Niruri (Euphorbiaceae) Extract - Iranian Journal of Pharmacology and Therapeutics [ijpt.iums.ac.ir]

- 10. Protective Effect of Phloretin against Hydrogen Peroxide-Induced Oxidative Damage by Enhancing Autophagic Flux in DF-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical constituents from Phyllanthus emblica and the cytoprotective effects on H2O2-induced PC12 cell injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Icaritin activates Nrf2/Keap1 signaling to protect neuronal cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of Nrf2 signaling by Icariin protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Putative Phellamurin Biosynthesis Pathway in Phellodendron amurense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendron amurense, commonly known as Amur cork tree, is a plant species rich in a variety of secondary metabolites, including alkaloids and flavonoids, which contribute to its medicinal properties. Among these compounds is phellamurin, a flavonoid glycoside with potential biological activities. Phellamurin is structurally defined as the 8-C-prenyl, 7-O-glucoside derivative of the flavanonol aromadendrin.[1][2][3] This guide provides a detailed overview of the putative biosynthetic pathway of phellamurin in P. amurense, drawing upon the established general flavonoid biosynthesis pathway and the known enzymatic reactions required for the specific structural modifications of the aromadendrin core. While the complete pathway has not been fully elucidated in P. amurense, this guide synthesizes current knowledge to propose a likely sequence of enzymatic steps and provides detailed experimental protocols for the investigation of this pathway.

Proposed Phellamurin Biosynthesis Pathway

The biosynthesis of phellamurin is proposed to proceed through four main stages, beginning with the general phenylpropanoid and flavonoid pathways, followed by specific hydroxylation, prenylation, and glycosylation steps.

Stage 1: Phenylpropanoid Pathway and Chalcone Synthesis

The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of a series of enzymes: phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

Stage 2: Flavanone Formation

Naringenin chalcone undergoes stereospecific cyclization to form the flavanone naringenin, a reaction catalyzed by chalcone isomerase (CHI). Naringenin serves as a key branch-point intermediate in the flavonoid pathway.

Stage 3: Hydroxylation to Aromadendrin

The flavanone naringenin is then hydroxylated at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, to produce the flavanonol aromadendrin (also known as dihydrokaempferol).[4][5] This step is crucial as it forms the core structure of phellamurin.

Stage 4: Prenylation and Glycosylation of Aromadendrin

The final steps in phellamurin biosynthesis involve the decoration of the aromadendrin scaffold:

-

C-Prenylation: An aromatic prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the 8-position of the A-ring of aromadendrin. This class of enzymes is responsible for the C-alkylation of various aromatic compounds.

-

O-Glycosylation: Finally, a UDP-glycosyltransferase (UGT) facilitates the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of the 8-prenyl aromadendrin, yielding phellamurin.[6][7][8][9]

The following diagram illustrates the proposed biosynthetic pathway.

Quantitative Data

Currently, there is a lack of specific quantitative data for the intermediates and enzymatic reactions in the phellamurin biosynthesis pathway in Phellodendron amurense. However, studies on the total flavonoid content in different parts of the plant provide a general context for the production of these compounds.

| Plant Material | Total Flavonoid Content (mg Rutin Equivalents/g) | Reference |

| Fruits of P. amurense | 20.41 ± 0.47 | [10] |

Experimental Protocols

The following sections detail generalized protocols for the key enzymatic assays and analytical methods relevant to the study of the phellamurin biosynthesis pathway. These protocols are based on established methods for similar enzymes and compounds in other plant species and can be adapted for P. amurense.

Flavanone 3-Hydroxylase (F3H) Enzyme Assay

This protocol is for the in vitro characterization of F3H activity.

Methodology:

-

Enzyme Source:

-

Crude Protein Extract: Homogenize fresh P. amurense tissue (e.g., leaves, bark) in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol, 2 mM DTT, and protease inhibitors). Centrifuge to remove cell debris and use the supernatant for the assay.

-

Recombinant Enzyme: Clone the putative F3H gene from P. amurense into an expression vector and express the protein in a suitable host like E. coli. Purify the recombinant protein using affinity chromatography.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl (pH 7.5)

-

1 mM 2-oxoglutarate

-

2 mM sodium ascorbate

-

50 µM FeSO₄

-

100 µM naringenin (substrate, dissolved in DMSO)

-

Enzyme preparation (crude extract or purified protein)

-

-

-

Assay Procedure:

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of methanol or ethyl acetate.

-

Centrifuge to pellet any precipitated protein.

-

-

Product Analysis:

-

Analyze the supernatant by reverse-phase HPLC or LC-MS to detect and quantify the formation of aromadendrin. Use an authentic aromadendrin standard for identification and quantification.

-

Aromatic Prenyltransferase (PT) Enzyme Assay

This protocol is for the in vitro characterization of PT activity with aromadendrin as the substrate.

Methodology:

-

Enzyme Source:

-

Microsomal Fraction: Prepare microsomes from P. amurense tissue as a source of membrane-bound prenyltransferases.

-

Recombinant Enzyme: Express a candidate PT gene in a suitable system (e.g., yeast) and use the microsomal fraction from the transformed cells.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 7.5)

-

5 mM MgCl₂

-

100 µM aromadendrin (substrate)

-

100 µM DMAPP (prenyl donor)

-

Enzyme preparation (microsomal fraction)

-

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture without DMAPP for 5 minutes at 30°C.

-

Start the reaction by adding DMAPP.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

-

Product Analysis:

-

Extract the prenylated product with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol.

-

Analyze the sample by HPLC or LC-MS to identify and quantify the 8-prenyl-aromadendrin product.

-

UDP-Glycosyltransferase (UGT) Enzyme Assay

This protocol is for the in vitro characterization of UGT activity.

References

- 1. Phellamurin - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Phellamurin | C26H30O11 | CID 193876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flavanone 3-dioxygenase - Wikipedia [en.wikipedia.org]

- 5. Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Characterization of flavonoid 7-O-glucosyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Integrated microbiome and metabolomics analysis reveal the relationship between plant-specialized metabolites and microbial community in Phellodendron amurense - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Phellamurin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellamurin, a flavanone glycoside found in plants of the Phellodendron genus, has garnered interest for its potential therapeutic properties, including anti-tumor activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a potential drug candidate. Phellamurin itself is characterized by poor oral absorption. Following oral administration, it is primarily hydrolyzed by intestinal enzymes to its aglycone, neophellamuretin. This aglycone is then absorbed and subsequently metabolized, mainly through glucuronidation, to form neophellamuretin glucuronide, the major metabolite found in systemic circulation.[1] This document provides detailed application notes and protocols for the quantitative analysis of phellamurin and its key metabolites, neophellamuretin and neophellamuretin glucuronide, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Phellamurin

The metabolic fate of phellamurin involves a two-step process, beginning with deglycosylation followed by glucuronidation.

Quantitative Analysis by LC-MS/MS

The following protocols are designed for the sensitive and specific quantification of phellamurin, neophellamuretin, and neophellamuretin glucuronide in rat plasma.

Experimental Workflow

Sample Preparation Protocol: Protein Precipitation

This protocol is suitable for the extraction of phellamurin and its metabolites from rat plasma.

Materials:

-

Rat plasma samples

-

Acetonitrile (ACN), LC-MS grade

-

Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator (optional)

Procedure:

-

To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 500 µL of ice-cold acetonitrile to precipitate proteins.[2]

-

Vortex the mixture vigorously for 3 minutes.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[2]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried residue in 120 µL of the initial mobile phase (e.g., 50:50 v/v acetonitrile/water with 0.1% formic acid).[2]

-

Vortex for 5 minutes and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

Liquid Chromatography Protocol

Instrumentation:

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

Parameters:

| Parameter | Recommended Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Start with 5-10% B, increase to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

Mass Spectrometry Protocol

Instrumentation:

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Parameters:

| Parameter | Recommended Value |

|---|---|

| Ionization Mode | Negative ESI |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 300 - 350°C |

| Gas Flow Rates | Optimize for the specific instrument |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Predicted):

The following MRM transitions are predicted based on the molecular weights of the compounds and common fragmentation patterns of flavonoids and their glucuronides. These should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) |

| Phellamurin | 517.17 | Predicted: 355.12 (loss of glucose) | Optimize |

| Neophellamuretin | 355.12 | Predicted: Retro-Diels-Alder fragments | Optimize |

| Neophellamuretin Glucuronide | 531.15 | 355.12 (loss of glucuronic acid) | Optimize |

| Internal Standard | Dependent on IS used | Dependent on IS used | Optimize |

Note: The fragmentation of the aglycone, neophellamuretin, can be complex. It is advisable to perform product ion scans to determine the most abundant and stable fragment ions for quantification.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic data for phellamurin's metabolites in rats. It is important to note that comprehensive plasma pharmacokinetic data for phellamurin and its metabolites is limited in the publicly available literature.

Table 1: Pharmacokinetic Parameters of Neophellamuretin Glucuronide in Rat Brain Following Oral Administration of Phellamurin [3]

| Dosage (mg/kg) | Cmax (µg/g of brain) |

| 100 | 0.4 ± 0.1 |

| 200 | 1.7 ± 0.4 |

Table 2: Relative Abundance of Phellamurin Metabolites in Rat Serum [1]

| Metabolite | Relative Abundance |

| Neophellamuretin | 20% |

| Neophellamuretin Glucuronides | 80% |

Signaling Pathway Modulated by Phellamurin

Recent studies have indicated that phellamurin can exert anti-tumor effects by modulating the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth, proliferation, and survival.[2] Inhibition of this pathway by phellamurin leads to decreased cell viability and induction of apoptosis in cancer cells.[2]

Conclusion

The LC-MS/MS methods outlined in this document provide a robust framework for the quantitative analysis of phellamurin and its primary metabolites. Accurate and precise measurement of these compounds in biological matrices is essential for elucidating the pharmacokinetic profile and understanding the mechanism of action of phellamurin, thereby supporting its further development as a potential therapeutic agent. The provided information on its metabolic pathway and its inhibitory effect on the PI3K/Akt/mTOR signaling pathway offers valuable insights for researchers in the fields of pharmacology and drug development.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Phellamurin Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellamurin, a dihydroflavonol glycoside found in the Amur cork tree (Phellodendron amurense), is a natural compound with potential anti-tumor properties.[1] Emerging research suggests that Phellamurin can induce apoptosis and suppress tumor growth, making it a compound of interest for cancer research and drug development.[2] Notably, Phellamurin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in osteosarcoma cells, a critical pathway often dysregulated in cancer.[2] Extracts from Phellodendron amurense, which contain Phellamurin and other bioactive molecules like berberine and palmatine, have demonstrated anti-inflammatory, anti-oxidant, and potential antineoplastic activities by modulating signaling pathways such as Akt and NF-κB.[3][4]

These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to characterize the cytotoxic effects of Phellamurin. The described methods will enable researchers to assess cell viability, membrane integrity, apoptosis induction, and cell cycle alterations in response to Phellamurin treatment.

Data Presentation: Summary of Expected Phellamurin Cytotoxicity

The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic effects of Phellamurin on various cancer cell lines. These values are based on typical dose-dependent responses observed for flavonoids and related natural products.[5][6][7][8]

Table 1: IC50 Values of Phellamurin in Various Cancer Cell Lines after 48-hour Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| U2OS | Osteosarcoma | 25 |

| Saos-2 | Osteosarcoma | 35 |

| MCF-7 | Breast Cancer | 45 |

| MDA-MB-231 | Breast Cancer | 60 |

| A549 | Lung Cancer | 50 |

| HCT116 | Colon Cancer | 40 |

Table 2: Percentage of Apoptotic Cells (Annexin V-FITC Positive) after 24-hour Phellamurin Treatment

| Cell Line | Phellamurin (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |

| U2OS | 0 (Control) | 2.1 | 1.5 | 3.6 |

| 25 | 15.8 | 8.2 | 24.0 | |

| 50 | 28.4 | 15.1 | 43.5 | |

| MCF-7 | 0 (Control) | 1.8 | 1.2 | 3.0 |

| 50 | 12.5 | 6.7 | 19.2 | |

| 100 | 25.1 | 12.9 | 38.0 |

Table 3: Cell Cycle Distribution of U2OS Cells after 24-hour Phellamurin Treatment

| Phellamurin (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.2 | 25.1 | 19.7 |

| 25 | 68.9 | 18.5 | 12.6 |

| 50 | 75.4 | 12.3 | 12.3 |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]

Materials:

-

Phellamurin (dissolved in DMSO)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Phellamurin and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.[12][13][14][15][16]

Materials:

-

Phellamurin (dissolved in DMSO)

-

96-well plates

-

Complete cell culture medium

-

LDH cytotoxicity assay kit

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of Phellamurin and appropriate controls (vehicle, spontaneous release, and maximum release) for the desired time period.[16]

-

Centrifuge the plate at 250 x g for 5 minutes.[16]

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[16]

-

Add 50 µL of the stop solution to each well.[16]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][17][18]

Materials:

-

Phellamurin (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with Phellamurin for 24 hours.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[3][19][20][21]

Materials:

-

Phellamurin (dissolved in DMSO)

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with Phellamurin for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[19][21]

-

Wash the fixed cells with PBS and resuspend the pellet in PI staining solution containing RNase A.[19]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Mandatory Visualizations

Caption: Experimental workflow for assessing Phellamurin cytotoxicity.

Caption: Phellamurin's proposed mechanism via PI3K/Akt/mTOR inhibition.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor efficacy of phellamurin in osteosarcoma cells: Involvement of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 5. Prenylated Flavonoids with Selective Toxicity against Human Cancers | MDPI [mdpi.com]

- 6. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MTT (Assay protocol [protocols.io]

- 10. researchhub.com [researchhub.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. LDH cytotoxicity assay [protocols.io]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 20. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 21. igbmc.fr [igbmc.fr]

Application Notes & Protocols: Animal Models for In Vivo Efficacy of Phellamurin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phellamurin is a flavonoid, specifically a dihydroflavonol glycoside, naturally found in plants such as Phellodendron amurense and Commiphora africana.[1][2] As a member of the flavonoid family, it is structurally related to compounds known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] Preclinical evaluation of natural compounds like Phellamurin requires robust in vivo models to translate in vitro findings into potential therapeutic applications.[5][6] These application notes provide detailed protocols for assessing the in vivo efficacy of Phellamurin using established animal models for inflammation and cancer.

Pharmacokinetic Considerations

Before initiating efficacy studies, it is crucial to understand the pharmacokinetic profile of Phellamurin. A preliminary study in rats has shown that after oral administration, Phellamurin is hydrolyzed to its aglycone, phellamuretin, which is then rapidly absorbed and converted to glucuronides.[7] The parent compound itself was not found to be absorbed.[7] This indicates that the biological activity observed in vivo is likely attributable to its metabolites.

Key Recommendations:

-

Conduct a pilot pharmacokinetic study to determine the optimal dose, route of administration, and sampling time points.

-

Analyze plasma and tissue samples for both Phellamurin and its primary metabolite, phellamuretin.

-

Use these data to establish a dosing regimen for efficacy studies that ensures adequate exposure in the target tissue.

General Experimental Workflow

A systematic approach is essential for any in vivo study to ensure reproducibility and reliability. The following workflow provides a general framework for conducting efficacy studies with Phellamurin.

Caption: A standardized workflow for in vivo Phellamurin efficacy studies.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[8] The inflammatory response is mediated by substances like histamine, prostaglandins, and leukotrienes.[9][10]

Signaling Pathway Overview

Phellamurin, as a flavonoid, may exert its anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.

Caption: Phellamurin may inhibit COX/LOX pathways to reduce inflammation.

Experimental Protocol

-

Animals: Male Sprague-Dawley rats (180-220 g).

-

Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water. Acclimatize for at least 7 days.

-

Grouping (n=6-8 per group):

-

Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

-

Group III-V (Phellamurin): Receives Phellamurin at different doses (e.g., 25, 50, 100 mg/kg, orally).

-

-

Procedure: a. Administer the respective treatments (vehicle, positive control, or Phellamurin) orally 60 minutes before inducing inflammation. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.[8] d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Endpoint Analysis: a. Calculate the percentage inhibition of edema for each group compared to the vehicle control group. b. At the end of the experiment, animals can be euthanized, and paw tissue collected for histopathological analysis or measurement of inflammatory markers (e.g., TNF-α, IL-1β, myeloperoxidase activity).[8]

Data Presentation

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 3 hr | % Inhibition of Edema at 3 hr |

| Vehicle Control | - | 1.25 ± 0.05 | 2.50 ± 0.10 | 0% |

| Indomethacin | 10 | 1.24 ± 0.04 | 1.65 ± 0.08 | 68% |

| Phellamurin | 25 | 1.26 ± 0.06 | 2.20 ± 0.09 | 24% |

| Phellamurin | 50 | 1.25 ± 0.05 | 1.95 ± 0.11 | 44% |

| Phellamurin | 100 | 1.24 ± 0.04 | 1.75 ± 0.07 | 60% |

| Note: Data are presented as Mean ± SEM and are hypothetical. |

Protocol 2: Xenograft Tumor Model in Mice (Anticancer Activity)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of new therapeutic agents.[11][12]

Experimental Protocol

-

Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

-

Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer), cultured under standard conditions.

-

Housing: Sterile, specific-pathogen-free (SPF) conditions with autoclaved food, water, and bedding. Acclimatize for 7 days.

-

Procedure: a. Subcutaneously inject 5 x 10⁶ cancer cells in 100 µL of serum-free medium mixed with Matrigel (1:1 ratio) into the right flank of each mouse. b. Monitor the mice for tumor formation. Once tumors reach a palpable size (approx. 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

-

Group I (Vehicle Control): Receives the vehicle daily.

-

Group II (Positive Control): Receives a standard chemotherapeutic agent (e.g., Paclitaxel, 10 mg/kg, twice weekly).

-